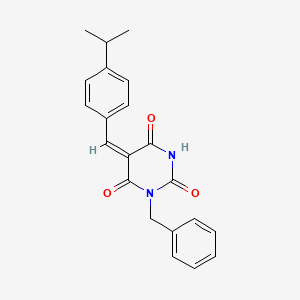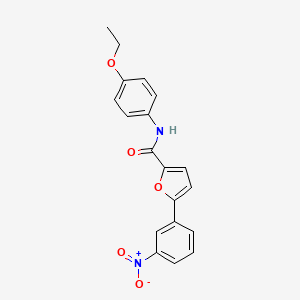![molecular formula C19H22O5 B5213207 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been studied extensively for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is in the treatment of cancer. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This makes 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde a potential candidate for the development of anti-cancer drugs.
In addition to cancer research, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been studied for its potential neuroprotective effects. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can protect neurons from oxidative stress and prevent neuronal damage. This makes 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to act as an antioxidant and protect neurons from oxidative stress. The exact mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is still being studied, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. Studies have shown that 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to have anti-angiogenic properties, which means it can prevent the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is its potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also some limitations to using 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments. One limitation is the potential toxicity of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, which can affect the viability of cells and tissues. Another limitation is the need for further research to fully understand the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is the development of anti-cancer drugs based on the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. Another direction is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects.
Conclusion:
In conclusion, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, or 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential anti-cancer and neuroprotective effects and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde and its potential side effects, but its potential as a candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases makes it an exciting area of research.
Synthesemethoden
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-isopropoxyphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to produce the final compound, 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. This synthesis method has been optimized through various studies to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14(2)24-18-7-5-4-6-16(18)22-10-11-23-17-9-8-15(13-20)12-19(17)21-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYHVWPLHTTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6479108 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)


![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)
![2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)